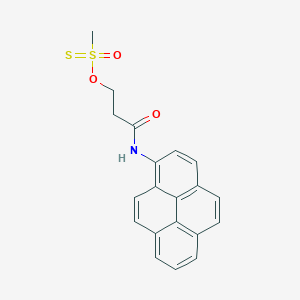

2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate

Description

Propriétés

IUPAC Name |

3-methylsulfonylsulfanyl-N-pyren-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S2/c1-26(23,24)25-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZKUTILUPDOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200659 | |

| Record name | S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384342-64-7 | |

| Record name | S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384342-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (Pyrene-ACE-MTS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate, commonly known as Pyrene-ACE-MTS, is a fluorescent labeling reagent specifically designed for the modification of sulfhydryl groups in proteins and other biomolecules. This compound incorporates the highly fluorescent pyrene moiety, which serves as a sensitive probe for investigating protein structure, conformational changes, and molecular interactions. The methanethiosulfonate (MTS) group provides a highly specific reactivity towards free thiol groups, such as those found in cysteine residues, forming a stable disulfide bond. This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant protocols for the effective use of Pyrene-ACE-MTS in research and development.

Core Chemical Properties

Pyrene-ACE-MTS is a well-characterized compound with the following key chemical and physical properties:

| Property | Value | Reference(s) |

| CAS Number | 384342-64-7 | [1][2] |

| Molecular Formula | C₂₀H₁₇NO₃S₂ | [1] |

| Molecular Weight | 383.48 g/mol | [1] |

| Appearance | Light yellow solid | |

| Melting Point | 172-174 °C | |

| Solubility | Soluble in DMSO and acetone | |

| Purity | Typically >95% | |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Mechanism of Action: Sulfhydryl Modification

The primary application of Pyrene-ACE-MTS lies in its ability to selectively label cysteine residues. The methanethiosulfonate group is a highly efficient thiol-reactive functional group. The reaction proceeds via a nucleophilic attack of the thiolate anion (RS⁻) on the sulfur atom of the MTS group, leading to the formation of a mixed disulfide bond and the release of methanesulfinic acid.

This specific reactivity allows for the targeted labeling of cysteine residues in proteins, even in the presence of other nucleophilic amino acid side chains. The resulting pyrene-labeled protein can then be utilized in a variety of fluorescence-based assays.

Caption: Reaction mechanism of Pyrene-ACE-MTS with a protein sulfhydryl group.

Experimental Protocols

General Protein Labeling Protocol

This protocol provides a general guideline for labeling proteins with Pyrene-ACE-MTS. Optimization may be required for specific proteins and experimental conditions.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

Pyrene-ACE-MTS

-

Dimethyl sulfoxide (DMSO)

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - for reducing disulfide bonds if necessary

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Size-exclusion chromatography column or dialysis membrane for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.

-

Remove the reducing agent by dialysis or size-exclusion chromatography using the Labeling Buffer.

-

-

Labeling Reaction:

-

Prepare a stock solution of Pyrene-ACE-MTS in DMSO (e.g., 10 mM).

-

Add a 5- to 20-fold molar excess of Pyrene-ACE-MTS to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching:

-

Add a quenching reagent (e.g., L-cysteine to a final concentration of 1 mM) to stop the reaction by consuming any unreacted Pyrene-ACE-MTS.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted Pyrene-ACE-MTS and the quenching reagent by size-exclusion chromatography or extensive dialysis against the desired storage buffer.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the pyrene at its absorbance maximum (approximately 345 nm).

-

Confirm labeling by mass spectrometry if desired.

-

References

An In-depth Technical Guide to the Synthesis and Purification of Pyrene-ACE-MTS: A Novel Mitochondria-Targeted Fluorescent Probe

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the synthesis, purification, and potential applications of Pyrene-ACE-MTS, a novel fluorescent probe designed for mitochondrial imaging. While a compound with this specific nomenclature is not found in publicly available literature, this guide constructs a plausible synthetic route and experimental protocol based on established chemical principles and published data for structurally related molecules.

Introduction

Mitochondria are central to cellular metabolism, signaling, and apoptosis. The ability to visualize and track mitochondrial dynamics is crucial for understanding cellular health and disease. Fluorescent probes that specifically target mitochondria are invaluable tools in this endeavor. Pyrene and its derivatives are well-established fluorophores known for their sensitivity to the local microenvironment.

This guide proposes a novel pyrene-based probe, termed "Pyrene-ACE-MTS," which is conceptualized as a pyrene-acenaphthene (ACE) core appended with a mitochondrial targeting signal (MTS). The pyrene-acenaphthene moiety is anticipated to provide unique photophysical properties, while the MTS, presumed to be a triphenylphosphonium cation, will facilitate its accumulation within the mitochondria. This document outlines a hypothetical, yet chemically sound, multi-step synthesis and purification strategy for this compound, along with its potential applications in cellular imaging.

Proposed Structure of Pyrene-ACE-MTS

Based on the nomenclature, a plausible chemical structure for Pyrene-ACE-MTS is a pyrene-acenaphthene scaffold linked to a triphenylphosphonium salt via an alkyl chain. This structure is designed to leverage the fluorescent properties of the pyrene-acenaphthene core for imaging and the lipophilic cationic nature of the triphenylphosphonium group for mitochondrial targeting.

Synthesis of Pyrene-ACE-MTS: A Hypothetical Pathway

The proposed synthesis of Pyrene-ACE-MTS is a multi-step process involving the formation of the pyrene-acenaphthene core followed by the attachment of the mitochondrial targeting signal.

Overall Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below.

Caption: Proposed multi-step synthesis workflow for Pyrene-ACE-MTS.

Detailed Experimental Protocols

Step 1: Suzuki Coupling for the Synthesis of 1-(Acenaphthylen-1-yl)pyrene (Intermediate 1)

This step is adapted from established palladium-catalyzed cross-coupling reactions for the formation of C-C bonds between aromatic compounds.

-

Materials: 1-Bromopyrene, Acenaphthylene-1-boronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, Toluene, Ethanol, Water.

-

Procedure:

-

To a solution of 1-bromopyrene (1.0 eq) and acenaphthylene-1-boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of potassium carbonate (2 M, 3.0 eq).

-

Deoxygenate the mixture by bubbling with argon for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 90 °C) and stir under an inert atmosphere for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1.

-

Step 2: Friedel-Crafts Acylation to Introduce a Bromoalkyl Chain (Intermediate 2)

This step introduces a reactive handle for the subsequent attachment of the MTS.

-

Materials: Intermediate 1, Bromoacetyl bromide, Anhydrous aluminum chloride, Dichloromethane (DCM).

-

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM under an argon atmosphere and cool to 0 °C.

-

Slowly add anhydrous aluminum chloride (1.5 eq) to the solution.

-

Add bromoacetyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, eluent: hexane/DCM gradient) to obtain Intermediate 2.

-

Step 3: Attachment of the Mitochondrial Targeting Signal (Final Product: Pyrene-ACE-MTS)

This final step involves the quaternization of triphenylphosphine to form the desired phosphonium salt.

-

Materials: Intermediate 2, Triphenylphosphine, Anhydrous acetonitrile.

-

Procedure:

-

Dissolve Intermediate 2 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous acetonitrile.

-

Reflux the mixture for 48 hours under an inert atmosphere.

-

Monitor the formation of the precipitate.

-

Cool the reaction mixture to room temperature.

-

Collect the solid product by filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.

-

Dry the product under vacuum to yield the final Pyrene-ACE-MTS.

-

Purification and Characterization

Purification is critical to ensure the high purity of the final compound, which is essential for reliable biological experiments.

-

Purification Techniques:

-

Column Chromatography: Utilized for the purification of intermediates. The choice of solvent system is crucial for effective separation.

-

Recrystallization: The final product, being a salt, can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be employed for final purification to achieve high purity.[1]

-

-

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecules.

-

Melting Point Analysis: To assess the purity of the crystalline products.

-

Quantitative Data Summary

The following table summarizes the expected, hypothetical quantitative data for the synthesis of Pyrene-ACE-MTS. These values are based on typical yields and purity levels reported for analogous reactions in the scientific literature.

| Step | Product | Starting Material | Expected Yield (%) | Expected Purity (%) (by HPLC) |

| 1 | Intermediate 1 | 1-Bromopyrene | 75-85 | >95 |

| 2 | Intermediate 2 | Intermediate 1 | 60-70 | >95 |

| 3 | Pyrene-ACE-MTS | Intermediate 2 | 80-90 | >98 |

Potential Application and Signaling Pathway

Pyrene-ACE-MTS is designed as a fluorescent probe for mitochondrial imaging. Its mechanism of action would involve its passive diffusion across the plasma membrane and subsequent accumulation in the mitochondria, driven by the large mitochondrial membrane potential.

Logical Relationship in Mitochondrial Imaging

The diagram below illustrates the logical flow of how Pyrene-ACE-MTS would be used in a typical cell imaging experiment.

Caption: Logical workflow for the application of Pyrene-ACE-MTS in live-cell mitochondrial imaging.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and purification of a novel mitochondria-targeted fluorescent probe, Pyrene-ACE-MTS. The proposed synthetic route is based on well-established organic chemistry principles and draws from the existing literature on pyrene derivatives and mitochondrial targeting strategies. The successful synthesis of this and similar molecules would provide researchers with powerful new tools to investigate mitochondrial biology, with potential applications in drug discovery and diagnostics. It is important to reiterate that the described protocols are illustrative and would require experimental validation and optimization.

References

An In-Depth Technical Guide to 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (Pyrene-ACE-MTS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate, commonly known as Pyrene-ACE-MTS, is a fluorescent labeling reagent of significant interest in the fields of biochemistry and biophysics. This thiol-reactive compound is specifically designed to covalently attach a pyrene moiety to cysteine residues within proteins. The unique photophysical properties of the pyrene group, particularly its ability to form excited-state dimers (excimers) when two pyrene molecules are in close proximity, make Pyrene-ACE-MTS a powerful tool for investigating protein structure, dynamics, and interactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Pyrene-ACE-MTS, with a focus on experimental protocols and data interpretation for researchers in drug development and related scientific disciplines.

Introduction

Understanding the conformational changes and interaction dynamics of proteins is fundamental to elucidating their biological functions and to the rational design of therapeutic agents. Fluorescent spectroscopy, owing to its high sensitivity and real-time monitoring capabilities, has emerged as an indispensable tool in this endeavor. Pyrene-based fluorescent probes, such as Pyrene-ACE-MTS, offer a distinct advantage due to the environmentally sensitive nature of the pyrene fluorophore.

Pyrene-ACE-MTS is a derivative of pyrene functionalized with a methanethiosulfonate (MTS) group. The MTS group exhibits high reactivity and selectivity towards sulfhydryl groups of cysteine residues in proteins, forming a stable disulfide bond. This allows for the site-specific introduction of the pyrene probe into proteins, often at locations engineered through site-directed mutagenesis.

The core utility of Pyrene-ACE-MTS lies in the fluorescence characteristics of the pyrene moiety. In its monomeric state, pyrene exhibits a characteristic fluorescence emission spectrum with distinct vibronic bands. However, when two pyrene molecules are positioned in close spatial proximity (approximately 10 Å), they can form an "excimer," an excited-state dimer that results in a broad, red-shifted fluorescence emission.[1][2] This phenomenon provides a spectroscopic ruler to measure intramolecular and intermolecular distances within and between proteins.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 384342-64-7 |

| Molecular Formula | C₂₀H₁₇NO₃S₂ |

| Molecular Weight | 383.48 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

| Excitation Wavelength (monomer) | ~340 nm |

| Emission Wavelength (monomer) | ~375-400 nm (with vibronic fine structure) |

| Emission Wavelength (excimer) | ~470 nm |

Synthesis

A generalized workflow for the synthesis is depicted below:

Figure 1: Generalized synthetic workflow for Pyrene-ACE-MTS.

Experimental Protocols

The following sections provide detailed methodologies for the use of Pyrene-ACE-MTS in protein labeling and subsequent fluorescence analysis.

Protein Preparation and Cysteine Mutagenesis

To utilize Pyrene-ACE-MTS for site-specific labeling, the target protein must possess a reactive cysteine residue at the desired position. If the wild-type protein does not have a suitable cysteine, site-directed mutagenesis is employed to introduce one or more cysteine residues at specific locations while removing any other reactive cysteines that could lead to non-specific labeling.

Labeling of Proteins with Pyrene-ACE-MTS

Materials:

-

Purified protein with single or double cysteine mutations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Pyrene-ACE-MTS stock solution (e.g., 10 mM in DMSO or DMF).

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

-

Size-exclusion chromatography column or dialysis membrane for purification.

Protocol:

-

Reduction of Protein: Prior to labeling, any disulfide bonds within the protein should be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. TCEP is often preferred over DTT as it does not contain a thiol group that could react with the MTS reagent.

-

Removal of Reducing Agent: It is critical to remove the reducing agent before adding Pyrene-ACE-MTS. This can be achieved by buffer exchange using a desalting column or by dialysis against the labeling buffer.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Pyrene-ACE-MTS stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 5% (v/v) to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically for each protein.

-

Quenching: Quench the reaction by adding a 100-fold molar excess of a small thiol-containing molecule, such as L-cysteine or β-mercaptoethanol, to react with any unreacted Pyrene-ACE-MTS. Incubate for 30 minutes.

-

Purification: Remove the unreacted probe and quenching reagent by size-exclusion chromatography or extensive dialysis against the desired storage buffer.

Determination of Labeling Efficiency

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (around 340 nm). The labeling efficiency is calculated using the Beer-Lambert law, with the molar extinction coefficient of pyrene being approximately 40,000 M⁻¹cm⁻¹.

Data Acquisition and Interpretation

Fluorescence Spectroscopy

Fluorescence emission spectra of the pyrene-labeled protein are recorded using a spectrofluorometer. The sample is typically excited at around 340 nm.

-

Monomer Emission: The presence of a structured emission spectrum between 375 nm and 400 nm indicates the presence of isolated pyrene monomers. The ratio of the intensities of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment around the pyrene probe. A higher I₁/I₃ ratio suggests a more polar environment.

-

Excimer Emission: A broad, unstructured emission band centered around 470 nm is indicative of excimer formation between two pyrene moieties in close proximity. The ratio of the excimer to monomer fluorescence intensity (Iₑ/Iₘ) is a measure of the extent of intramolecular or intermolecular association.

Applications in Studying Protein Dynamics and Interactions

-

Conformational Changes: A change in protein conformation can alter the distance between two pyrene-labeled sites, leading to a change in the Iₑ/Iₘ ratio. This can be used to monitor ligand binding, protein folding, or other dynamic processes.

-

Protein-Protein Interactions: By labeling two different proteins with Pyrene-ACE-MTS, the formation of a complex that brings the pyrene probes into proximity can be detected by the appearance of an excimer fluorescence signal.

Visualization of Experimental Workflow and Signaling Pathway Analysis

The general workflow for studying protein-protein interactions using Pyrene-ACE-MTS can be visualized as follows:

Figure 2: Experimental workflow for protein interaction studies.

An example of a signaling pathway that could be investigated is the interaction between a kinase and its substrate. By labeling the kinase and substrate with Pyrene-ACE-MTS, the binding event preceding phosphorylation can be monitored in real-time.

Figure 3: Monitoring kinase-substrate interaction.

Conclusion

This compound is a valuable fluorescent probe for the site-specific labeling of cysteine residues in proteins. Its utility in studying protein conformation, dynamics, and interactions stems from the unique photophysical properties of the pyrene moiety, particularly the formation of excimers. This technical guide has provided an overview of the properties, synthesis, and application of Pyrene-ACE-MTS, including detailed experimental protocols and data interpretation strategies. For researchers and professionals in drug development, the ability to monitor protein interactions and conformational changes in real-time offers a powerful approach to screen for and characterize the mechanism of action of novel therapeutic compounds. As with any experimental technique, careful optimization and control experiments are essential for obtaining reliable and interpretable data.

References

An In-depth Technical Guide to the Mechanisms of Action of Pyrene Derivatives

Disclaimer: Information regarding a specific compound designated "Pyrene-ACE-MTS" is not available in the public domain. This guide, therefore, provides a comprehensive overview of the known mechanisms of action for pyrene derivatives, which are a class of compounds with significant biological activity. The information presented here is based on published research on various pyrene-containing molecules and may serve as a foundational resource for understanding the potential activities of novel pyrene compounds. A possible interpretation of "ACE-MTS" could refer to Angiotensin-Converting Enzyme (ACE) and Metallothioneins (MTs), both of which are important in physiological and pathological processes[1].

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular interactions and signaling pathways affected by pyrene derivatives.

Core Mechanisms of Action

Pyrene and its derivatives are polycyclic aromatic hydrocarbons known for their diverse biological activities, which range from carcinogenesis to potential therapeutic applications. Their mechanisms of action are multifaceted and primarily involve interactions with key biological macromolecules and modulation of cellular signaling pathways.

Interaction with Nucleic Acids

A significant mechanism of action for some pyrene derivatives is their ability to interact with DNA. This interaction can occur through two primary modes:

-

Groove Binding: Pyrene derivatives can bind to the minor groove of the DNA double helix. This binding is often driven by van der Waals forces and hydrogen bonds.

-

Intercalation: The planar aromatic structure of the pyrene moiety allows it to insert itself between the base pairs of DNA.

These interactions can lead to conformational changes in the DNA structure, potentially affecting DNA replication and transcription, and in some cases, inducing the formation of G-quadruplex DNA[2].

Interaction with Proteins

Pyrene derivatives can also bind to proteins, notably serum albumins, which are crucial for the transport of molecules in the bloodstream. The binding of pyrene derivatives to proteins is often mediated by hydrophobic interactions[3]. Understanding these interactions is vital for drug development, as they influence the pharmacokinetics and biodistribution of a compound.

Modulation of Cellular Signaling Pathways

A well-documented mechanism of action for pyrene and its derivatives is the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway[4]. AhR is a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

Upon binding to a pyrene derivative, the AhR complex undergoes a conformational change, dissociates from its chaperone proteins (like Hsp90), and translocates to the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1 and CYP1B1, leading to their transcription[4]. These enzymes are involved in the metabolic activation of pyrene derivatives, which can sometimes lead to the formation of carcinogenic metabolites.

Quantitative Data

The following tables summarize key quantitative data from studies on the interaction of pyrene derivatives with biological molecules.

Table 1: Binding Constants of Pyrene Derivatives with DNA

| Pyrene Derivative | Target DNA | Binding Constant (K) (L·mol⁻¹) |

| 1-Hydroxypyrene (1-OHP) | p53 DNA | 1.16 x 10⁶ |

| 1-Hydroxypyrene (1-OHP) | C-myc DNA | 4.04 x 10⁵ |

| 1-Pyrenebutyric acid (1-PBO) | p53 DNA | 2.04 x 10³ |

| 1-Pyrenebutyric acid (1-PBO) | C-myc DNA | 1.39 x 10³ |

| Data from a study on the interaction of pyrene derivatives with human tumor-related DNA[2]. |

Table 2: Binding Parameters of Pyrene Derivatives with Bovine Serum Albumin (BSA)

| Pyrene Derivative | Binding Constant (Kb) (x 10⁵ M⁻¹) | Number of Binding Sites (n) |

| PS1 | 7.39 | ~1 |

| PS2 | 7.81 | ~1 |

| Data from a study on the interaction of pyrene derivatives with BSA[3]. |

Table 3: Binding Energies of Pyrene Derivatives with the Aryl Hydrocarbon Receptor (AhR)

| Pyrene Derivative | Binding Energy (kcal/mol) |

| Pyrene | -16.07 |

| 1-Hydroxypyrene | -21.25 |

| 1-Methylpyrene | -24.96 |

| 1-Nitropyrene | -27.25 |

| Data from a molecular dynamics simulation study[4]. |

Experimental Protocols

This section outlines the general methodologies used to investigate the mechanisms of action of pyrene derivatives.

DNA Interaction Studies

Experimental Workflow for DNA Interaction Analysis:

-

Fluorescence Spectroscopy: This technique is used to study the binding of fluorescent pyrene derivatives to DNA. The quenching of pyrene fluorescence upon binding to DNA can be used to determine binding constants and the binding mode.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to investigate conformational changes in DNA upon the binding of a pyrene derivative. Changes in the CD spectrum of DNA can indicate alterations in its secondary structure.

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to visualize the effects of pyrene derivative binding on the mobility of DNA through a gel matrix, providing evidence of interaction and potential structural changes[2].

Protein Interaction Studies

-

Steady-State and Time-Resolved Fluorescence Spectroscopy: Similar to DNA interaction studies, fluorescence spectroscopy can be used to investigate the binding of pyrene derivatives to proteins like BSA. The quenching of the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding can provide information about the binding affinity and mechanism[3].

-

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational methods are used to predict the binding mode and stability of the protein-ligand complex. Molecular docking provides a static picture of the interaction, while MD simulations can reveal the dynamic behavior of the complex over time[3].

AhR Pathway Activation Studies

-

Quantitative Real-Time PCR (qPCR): This technique is used to measure the expression levels of AhR target genes, such as CYP1A1 and CYP1B1, in cells treated with a pyrene derivative. An increase in the mRNA levels of these genes indicates activation of the AhR pathway[4].

-

Western Blotting: This method is used to detect and quantify the protein levels of CYP1A1 and CYP1B1, confirming that the increased gene expression leads to increased protein synthesis.

-

Reporter Gene Assays: Cells can be transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an XRE-containing promoter. An increase in reporter gene activity in the presence of a pyrene derivative provides a direct measure of AhR pathway activation.

This guide provides a foundational understanding of the mechanisms of action of pyrene derivatives based on current scientific literature. Further research is necessary to elucidate the specific activities of novel compounds like "Pyrene-ACE-MTS".

References

In-Depth Technical Guide: 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate

CAS Number: 384342-64-7 Alternate Names: Pyrene-ACE-MTS

This technical guide provides a comprehensive overview of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate, a fluorescent probe designed for the specific labeling of sulfhydryl groups in biological molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the study of protein structure, function, and dynamics.

Introduction

This compound is a specialized chemical reagent that combines the thiol-reactivity of a methanethiosulfonate (MTS) group with the unique fluorescent properties of a pyrene moiety. The MTS group allows for the covalent modification of cysteine residues in proteins, while the pyrene fluorophore serves as a sensitive reporter of the local molecular environment. This dual functionality makes it a valuable tool for investigating protein conformation, protein-protein interactions, and membrane protein topology.

The pyrene group is a polycyclic aromatic hydrocarbon known for its sensitivity to solvent polarity and its ability to form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity. This excimer fluorescence is characterized by a broad, red-shifted emission compared to the structured monomer fluorescence, providing a spectroscopic ruler for intramolecular and intermolecular distances.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 384342-64-7 |

| Molecular Formula | C₂₀H₁₇NO₃S₂ |

| Molecular Weight | 383.48 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO and DMF |

| Purity | Typically >95% |

| Storage | Store at -20°C, protected from light and moisture |

Mechanism of Action: Thiol-Specific Labeling

The methanethiosulfonate (MTS) group is highly reactive towards sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins. The reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS reagent, resulting in the formation of a stable disulfide bond and the release of methanesulfinic acid. This reaction is highly specific for cysteine residues under mild pH conditions (typically pH 6.5-8.0).

The workflow for labeling a protein with this compound and subsequent analysis is depicted in the following diagram.

Experimental Protocols

4.1. Materials

-

Protein of interest containing one or more cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

This compound (Pyrene-ACE-MTS).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reducing agent (e.g., dithiothreitol, DTT, or tris(2-carboxyethyl)phosphine, TCEP).

-

Purification resin (e.g., Sephadex G-25) for size-exclusion chromatography.

-

Reaction buffer (e.g., PBS, pH 7.4).

4.2. Procedure

-

Protein Preparation: If the protein's cysteine residues are oxidized, they must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent by dialysis or size-exclusion chromatography.

-

Probe Preparation: Prepare a stock solution of Pyrene-ACE-MTS (e.g., 10 mM) in anhydrous DMSO or DMF. This should be done immediately before use as MTS reagents can be sensitive to moisture.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the Pyrene-ACE-MTS stock solution to the protein solution. The final concentration of the organic solvent should be kept below 5% (v/v) to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark. The optimal incubation time and temperature should be determined empirically.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration of 1-10 mM.

-

Purification: Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.

-

Characterization: The labeling efficiency can be determined spectrophotometrically by measuring the absorbance of the pyrene moiety (around 345 nm) and the protein (typically at 280 nm). The concentration of the labeled protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the pyrene at 280 nm.

Data Presentation: Expected Fluorescence Properties

The fluorescence of the pyrene label is highly sensitive to its environment. Key parameters to measure include the emission spectrum, quantum yield, and fluorescence lifetime.

| Parameter | Description | Typical Values for Pyrene |

| Excitation Maximum (λex) | The wavelength of light that most efficiently excites the fluorophore. | ~345 nm |

| Monomer Emission (λem) | The characteristic structured emission from a single pyrene molecule. | Peaks typically around 375, 385, and 395 nm |

| Excimer Emission (λem) | A broad, unstructured emission resulting from the interaction of two closely spaced pyrene molecules. | Broad peak centered around 470 nm |

| Fluorescence Lifetime (τ) | The average time the fluorophore stays in the excited state. | Can be long, often in the range of tens to over 100 ns |

The ratio of excimer to monomer fluorescence intensity (E/M ratio) is a key indicator of the proximity of two pyrene-labeled sites.

Visualization of Application Logic

The use of this compound in studying protein conformational changes is based on the principle that changes in protein structure will alter the distance or relative orientation of the attached pyrene probes, leading to a change in the observed fluorescence.

An In-depth Technical Guide to Pyrene-based Thiol-Reactive Fluorescent Probes

Introduction

This technical guide provides comprehensive information on a fluorescent probe system frequently utilized in biochemical and pharmacological research. The term "Pyrene-ACE-MTS" does not correspond to a standard chemical entity. However, based on the constituent parts of the name, it is highly probable that this refers to the reaction product of a pyrene-based fluorescent reporter molecule with N-acetylcysteine (ACE). A prevalent method for achieving such a linkage is through the use of N-(1-pyrenyl)maleimide, a thiol-reactive fluorescent probe. This document will, therefore, focus on the adduct formed between N-(1-pyrenyl)maleimide and N-acetylcysteine, a model for the labeling of cysteine-containing peptides and proteins. The "MTS" portion of the query may be a misnomer in this context, as maleimide is the functional group that reacts with thiols.

Pyrene and its derivatives are widely employed as fluorescent probes due to their unique photophysical properties.[1] The fluorescence emission spectrum of the pyrene monomer is sensitive to the polarity of its local environment.[2] Furthermore, when two pyrene molecules are in close proximity (within ~10 Å), they can form an excited-state dimer known as an excimer, which exhibits a distinct, red-shifted fluorescence emission.[2][3] These characteristics make pyrene-based probes powerful tools for studying protein conformation, folding, and intermolecular interactions.[2][4]

Quantitative Data Summary

The following table summarizes the molecular formula and weight of the constituent molecules and their resulting adduct, which we will refer to as Pyrene-ACE for clarity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(1-pyrenyl)maleimide | C₂₀H₁₁NO₂ | 297.31[2][5] |

| N-acetylcysteine (ACE) | C₅H₉NO₃S | 163.19 |

| Pyrene-ACE Adduct | C₂₅H₂₀N₂O₅S | 460.50 |

Experimental Protocols

Labeling of Thiol-Containing Molecules with N-(1-pyrenyl)maleimide

This protocol describes a general procedure for the conjugation of N-(1-pyrenyl)maleimide to a thiol-containing molecule, such as N-acetylcysteine or a protein with accessible cysteine residues.[6][7][8]

Materials:

-

N-(1-pyrenyl)maleimide

-

Thiol-containing molecule (e.g., N-acetylcysteine, protein)

-

Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[7][8]

-

Reducing agent (optional, for proteins with disulfide bonds), e.g., TCEP (tris(2-carboxyethyl)phosphine)[7][8]

-

Quenching reagent, e.g., excess N-acetylcysteine or β-mercaptoethanol[9]

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)[7][8]

Procedure:

-

Preparation of the Thiol-Containing Molecule:

-

Dissolve the thiol-containing molecule in the degassed reaction buffer. For proteins, a concentration of 1-10 mg/mL is recommended.[7][8]

-

If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10] Note: If using DTT as the reducing agent, it must be removed prior to the addition of the maleimide reagent.[10]

-

-

Preparation of the N-(1-pyrenyl)maleimide Solution:

-

Prepare a stock solution of N-(1-pyrenyl)maleimide in anhydrous DMSO or DMF, typically at a concentration of 10 mM.[10]

-

-

Conjugation Reaction:

-

Add the N-(1-pyrenyl)maleimide stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide reagent over the thiol is a common starting point for proteins.[10]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8][10]

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a small molecule thiol, such as N-acetylcysteine or β-mercaptoethanol, in excess to react with any unreacted N-(1-pyrenyl)maleimide.[9]

-

-

Purification of the Conjugate:

-

Determination of the Degree of Labeling:

-

The concentration of the pyrene-labeled protein can be determined by measuring the absorbance of the solution at 280 nm (for the protein) and at the maximum absorbance wavelength for the pyrene dye (typically around 340 nm).

-

The degree of labeling can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[10]

-

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling a protein with N-(1-pyrenyl)maleimide.

Signaling Pathway for Conformational Change Detection

Caption: Using pyrene probes to detect protein conformational changes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Pyrene: A Probe to Study Protein Conformation and Conformational Changes | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. kinampark.com [kinampark.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

Technical Guide: Solubility of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate, a fluorescent compound utilized for the selective modification of sulfhydryl groups in enzymes and other proteins.[1] Understanding the solubility of this reagent is critical for its effective use in experimental settings, ensuring accurate concentration preparation and avoiding precipitation during assays.

Core Compound Properties

-

Compound Name: this compound

-

Alternate Names: Pyrene-ACE-MTS[2]

-

CAS Number: 384342-64-7[2]

-

Molecular Formula: C₂₀H₁₇NO₃S₂[2]

-

Molecular Weight: 383.48 g/mol [2]

Qualitative Solubility Data

Published data indicates that this compound exhibits the following general solubility characteristics:

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble |

| Acetone | Soluble |

| Methanol | Slightly Soluble |

Note: The term "soluble" and "slightly soluble" are qualitative. Quantitative determination is recommended for precise experimental design.

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol outlines a method for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents. This method is adapted from standard laboratory procedures for solubility assessment of research compounds.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specified temperature under equilibrium conditions.

Materials:

-

This compound (solid)

-

High-purity organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol, Methanol, Acetone)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of handling solvent-filled tubes

-

Calibrated pipettes and tips

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a fluorescence detector

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and appropriate glassware for standard preparation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required (e.g., 2-5 mg).

-

Record the exact weight of the compound added.

-

Add a known volume of the desired organic solvent (e.g., 1 mL) to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully aspirate the supernatant, being cautious not to disturb the solid pellet.

-

For further clarification, the collected supernatant can be filtered through a 0.22 µm solvent-compatible syringe filter. This step is crucial to remove any remaining microscopic particles that could interfere with the analysis.

-

Prepare a series of dilutions of the clear supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.

-

Analyze the calibration standards and the diluted supernatant samples by HPLC-UV or fluorescence spectroscopy. The pyrene moiety allows for sensitive detection using both methods.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.

-

Determine the concentration of the diluted supernatant samples from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Data Presentation:

The results should be tabulated, expressing the solubility in both µg/mL and molarity (µM) for each solvent tested.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the mechanism of action of this compound.

Caption: Experimental workflow for determining thermodynamic solubility.

Caption: Mechanism of sulfhydryl modification by Pyrene-ACE-MTS.

References

An In-depth Technical Guide to the Stability and Storage of Pyrene-ACE-MTS

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Pyrene-ACE-MTS" is not described in the currently available scientific literature. Therefore, this guide is based on the general principles of stability and storage for analogous compounds, namely pyrene-based fluorescent probes and acetylcholinesterase inhibitors. The quantitative data presented in the tables are illustrative examples and should not be considered as experimental results for "Pyrene-ACE-MTS".

This technical guide provides a comprehensive overview of the recommended stability and storage conditions for a hypothetical fluorescent acetylcholinesterase (ACE) inhibitor, Pyrene-ACE-MTS. Adherence to these guidelines is crucial for ensuring the compound's integrity, performance in assays, and for obtaining reproducible experimental results.

Core Properties and Recommended Storage

Pyrene-ACE-MTS is presumed to be a fluorescent molecule, likely susceptible to degradation from light, temperature, and certain chemical conditions. Based on common practices for similar compounds, the following storage conditions are recommended to maintain its stability.

Table 1: Recommended Storage Conditions for Pyrene-ACE-MTS

| Form | Storage Temperature | Atmosphere | Light Conditions |

| Solid (Powder) | -20°C | Dry, inert gas (e.g., argon) | In the dark |

| Stock Solution | -20°C or -80°C | Tightly sealed | In the dark |

-

Solid Form: When stored as a solid, Pyrene-ACE-MTS should be kept at a constant low temperature to minimize thermal degradation. The use of a desiccator or storage under an inert atmosphere can prevent degradation due to moisture and oxidation.

-

Solution Form: Stock solutions should be prepared in a suitable, high-purity solvent (e.g., DMSO, DMF, or an appropriate buffer) and stored in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent can significantly impact stability, and therefore, it is advisable to consult any available literature for similar compounds or perform a solvent stability study.

Stability Profile: Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the compound to stress conditions that are more severe than the recommended storage conditions.

Table 2: Illustrative Forced Degradation Data for Pyrene-ACE-MTS (Hypothetical)

| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |

| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15% | Hydrolyzed ester/amide linkage |

| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 25% | Hydrolyzed ester/amide linkage, ring opening |

| Oxidative (3% H₂O₂) | 24 hours | 25°C | 30% | Oxidized pyrene core (e.g., pyrenequinones) |

| Thermal | 7 days | 80°C | 10% | Isomerization products |

| Photolytic (UV/Vis light) | 24 hours | 25°C | 40% | Photodimers, oxidized products |

These illustrative data suggest that Pyrene-ACE-MTS is particularly sensitive to oxidation and photolytic degradation. The pyrene moiety is known to be susceptible to photo-oxidation.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the stability of a compound like Pyrene-ACE-MTS.

3.1. Preparation of Stock and Working Solutions

-

Solid Handling: Before opening, allow the vial of solid Pyrene-ACE-MTS to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture.

-

Solvent Selection: Use anhydrous, high-purity solvents for preparing stock solutions. Common solvents for pyrene-based compounds include dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) by dissolving the solid in the chosen solvent.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials or tubes to protect from light and store at -20°C or -80°C.

-

Working Solution Preparation: Prepare fresh working solutions daily by diluting the stock solution in the appropriate assay buffer.

3.2. Forced Degradation Study Protocol

-

Sample Preparation: Prepare solutions of Pyrene-ACE-MTS (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and the storage solvent as a control).

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Oxidation: Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80°C) for an extended period (e.g., 7 days).

-

Photostability: Expose a solution to a calibrated light source (e.g., UV-A and visible light) for a defined duration. A control sample should be kept in the dark.

-

-

Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or fluorescence detection.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample. Characterize major degradation products using techniques like LC-MS/MS.

3.3. Long-Term Stability Study Protocol

-

Sample Preparation: Prepare multiple aliquots of the solid compound and a stock solution in the intended storage solvent.

-

Storage: Store the samples under the recommended conditions (-20°C, in the dark).

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).

-

Analysis: At each time point, assess the purity and concentration of Pyrene-ACE-MTS using a validated HPLC method. Also, evaluate its performance in the relevant biological assay (e.g., acetylcholinesterase inhibition assay).

-

Data Analysis: Plot the concentration or purity of the compound against time to determine the shelf-life and re-test period.

Signaling Pathways and Experimental Workflows

4.1. General Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a novel compound like Pyrene-ACE-MTS.

The Photophysical Virtuosity of Pyrene: An In-depth Technical Guide to its Application as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Pyrene and its derivatives have long been cornerstone fluorophores in the analytical arsenal of chemists, biochemists, and cell biologists. Their unique photophysical properties, including a long fluorescence lifetime, high quantum yield, and remarkable sensitivity to the local microenvironment, make them exceptionally versatile probes. This technical guide provides a comprehensive overview of the core photophysical properties of pyrene-based fluorescent probes, detailed experimental protocols for their characterization, and their application in elucidating complex biological signaling pathways.

Core Photophysical Properties of Pyrene-Based Probes

The fluorescence of pyrene is characterized by two principal phenomena: monomer emission and excimer formation. The monomer emission spectrum displays distinct vibronic bands, the relative intensities of which are sensitive to solvent polarity. This feature allows pyrene to act as a reporter on the polarity of its immediate surroundings. At higher concentrations or when two pyrene moieties are in close proximity (within ~10 Å), an excited-state dimer, or "excimer," can form. This excimer fluoresces at a much longer wavelength, providing a ratiometric signal that can be used to monitor processes that alter the distance between pyrene units, such as conformational changes in proteins or lipid membrane dynamics.

Data Presentation: Photophysical Properties of Selected Pyrene Derivatives

The following tables summarize key photophysical data for pyrene and a selection of its derivatives, providing a comparative overview for probe selection and experimental design.

Table 1: Photophysical Properties of Pyrene in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| Cyclohexane | 334 | 373, 384, 393 | 0.60 | 450 |

| Toluene | 336 | 374, 385, 395 | 0.65 | - |

| Ethanol | 335 | 373, 384, 394 | 0.32 | 410 |

| Acetonitrile | 334 | 372, 383, 393 | - | - |

Table 2: Photophysical Properties of Functionalized Pyrene Derivatives

| Derivative | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| 1-Formylpyrene | Cyclohexane | 398 | 418 | < 0.01 | - |

| 1-Acetylpyrene | Cyclohexane | 385 | 405 | < 0.01 | - |

| 1-Pyrenecarboxylic acid | Dioxane | 380 | 400 | 0.19 | 16 |

| 1-Methoxycarbonylpyrene | Dioxane | 378 | 398 | 0.25 | - |

| 4-(Pyren-1-yl)butyric acid | Methanol | 344 | 378, 397 | - | 622 |

| Pyrene-1,6-dicarboxamide | Methanol | - | 395 | 0.32 | 19.5 |

Experimental Protocols

Accurate characterization of the photophysical properties of pyrene-based probes is crucial for their effective application. The following sections provide detailed methodologies for key experiments.

Protocol 1: Relative Fluorescence Quantum Yield Measurement

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[1]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with corrected emission spectra capabilities

-

Quartz cuvettes (1 cm path length)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Sample of the pyrene-based probe

-

High-purity solvents

Procedure:

-

Prepare a series of dilute solutions: Prepare 5-6 solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution of the standard and the sample, ensuring identical instrument settings (e.g., slit widths) are used for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the gradient (Grad) of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference standard.

-

Grad_s and Grad_r are the gradients for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

-

-

Protocol 2: Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical collection of single photon arrival times after pulsed excitation.[2]

Materials and Equipment:

-

TCSPC system including:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample chamber

-

Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

-

-

Fluorescence lifetime standard (e.g., Ludox for instrument response function - IRF, and a fluorophore with a known lifetime for validation)

-

Sample of the pyrene-based probe

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Fill a cuvette with a scattering solution (e.g., Ludox or a dilute solution of non-dairy creamer).

-

Set the excitation and emission wavelengths to be the same.

-

Acquire the IRF, which represents the time profile of the excitation pulse and the response of the detection system.

-

-

Sample Measurement:

-

Replace the scattering solution with the sample solution.

-

Set the excitation wavelength and collect the emission at the desired wavelength.

-

Acquire the fluorescence decay histogram until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

-

-

Data Analysis:

-

The acquired fluorescence decay data is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to a multi-exponential decay model, taking the measured IRF into account. The general form of the decay is: I(t) = Σ α_i * exp(-t/τ_i) where I(t) is the intensity at time t, α_i is the amplitude of the i-th component, and τ_i is the lifetime of the i-th component.

-

The goodness of the fit is typically evaluated by examining the weighted residuals and the chi-squared (χ²) value.

-

Visualization of Signaling Pathways

Pyrene-based probes are powerful tools for visualizing and quantifying various biological signaling pathways. Their unique photophysical properties allow for the design of "turn-on," "turn-off," and ratiometric sensors for specific molecular events.

Apoptosis Detection via Caspase Activity

Apoptosis, or programmed cell death, is a fundamental process in development and disease. A key family of proteases involved in apoptosis are the caspases. Pyrene-based FRET (Förster Resonance Energy Transfer) probes can be designed to monitor caspase activity. In such a probe, two pyrene moieties are held in close proximity by a peptide linker containing a caspase recognition sequence. This results in strong excimer emission. Upon activation of the apoptotic pathway, caspases cleave the linker, separating the pyrene units and leading to a decrease in excimer emission and an increase in monomer emission.

Monitoring Protein Kinase Activity

Protein kinases play a pivotal role in signal transduction by catalyzing the phosphorylation of specific substrate proteins. A pyrene-based probe for protein kinase activity can be designed by attaching a pyrene fluorophore to a peptide substrate. In the unphosphorylated state, the pyrene fluorescence may be quenched by a nearby amino acid residue (e.g., tryptophan). Upon phosphorylation by the kinase, a conformational change in the peptide can move the pyrene away from the quencher, resulting in an increase in fluorescence intensity.[3]

Probing SNARE-Mediated Membrane Fusion

Membrane fusion is a fundamental cellular process essential for events like neurotransmitter release and vesicle trafficking. The fusion is mediated by SNARE proteins. The dynamics of membrane fusion can be monitored using pyrene-labeled lipids. When vesicles containing pyrene-labeled phospholipids fuse with a target membrane, the dilution of the probes within the larger membrane area leads to a decrease in excimer formation and an increase in monomer fluorescence, providing a real-time readout of the fusion event.

References

A Technical Guide to Pyrene Monomer and Excimer Fluorescence: Principles, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Pyrene, a polycyclic aromatic hydrocarbon, stands out as a powerful fluorescent probe due to its unique photophysical properties. Its ability to exhibit both monomer and excimer fluorescence makes it an exceptionally sensitive tool for elucidating molecular proximity, dynamics, and the microenvironment in a variety of systems, from simple solutions to complex biological membranes and drug delivery vehicles. This in-depth technical guide explores the core principles of pyrene fluorescence, provides detailed experimental protocols for its application, and presents key quantitative data to aid in experimental design and interpretation.

Core Principles of Pyrene Fluorescence

The fluorescence of pyrene is characterized by two distinct emission states: monomer and excimer. Understanding the transition between these states is fundamental to harnessing the full potential of pyrene as a molecular probe.

Monomer Emission: At low concentrations or when individual pyrene molecules are well-separated, excitation with UV light results in the emission of fluorescence from isolated, excited pyrene molecules, known as monomers.[1][2] The monomer emission spectrum is characterized by a structured profile with distinct vibronic bands, typically appearing between 375 nm and 410 nm.[1][3][4] The relative intensity of these bands, particularly the ratio of the first and third vibronic peaks (I1/I3), is highly sensitive to the polarity of the surrounding environment.[5] In polar environments, the I1 peak is more pronounced, while in nonpolar environments, the I3 peak intensity increases. This solvatochromic effect allows for the characterization of the local polarity of systems such as lipid bilayers and micellar cores.[5][6]

Excimer Formation and Emission: As the concentration of pyrene increases, or when two pyrene molecules are brought into close proximity (within approximately 10 Å), a different phenomenon occurs.[1][7][8] An excited-state pyrene monomer can interact with a ground-state monomer to form an excited-state dimer, or "excimer".[9][10] This excimer is a transient species that is only stable in the excited state. Upon relaxation to the ground state, the excimer dissociates, and the process is accompanied by the emission of a broad, structureless fluorescence band at a longer wavelength, typically centered around 450-500 nm.[3][9] The formation of this excimer is a diffusion-controlled process, meaning it is dependent on factors such as viscosity and temperature that affect the rate at which pyrene molecules can encounter each other.[3]

The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a direct measure of the proximity of pyrene molecules.[6][7] This property is invaluable for studying processes that involve changes in distance between labeled molecules, such as protein folding, lipid membrane dynamics, and the assembly or disassembly of drug delivery systems.[7][11][12]

Quantitative Data for Pyrene Fluorescence

The following tables summarize key quantitative data for pyrene monomer and excimer fluorescence to facilitate experimental design and analysis.

| Parameter | Pyrene Monomer | Pyrene Excimer | Reference(s) |

| Typical Emission Wavelength Range | 375 - 410 nm | 450 - 500 nm | [3][4] |

| Appearance | Structured, with distinct vibronic bands | Broad, structureless band | [3][9] |

| Formation Requirement | Isolated pyrene molecules | Two pyrene molecules in close proximity (~10 Å) | [1][7][8] |

| Sensitivity | Microenvironment polarity (I1/I3 ratio) | Intermolecular distance (IE/IM ratio) | [5][6] |

| Parameter | Value | Conditions | Reference(s) |

| Fluorescence Quantum Yield (Pyrene in Cyclohexane) | 0.32 | In cyclohexane | [13] |

| Excited State Lifetime | >100 ns | Varies with solvent | [1][14] |

| Molar Extinction Coefficient (at 335.2 nm) | 54,000 cm-1/M | In cyclohexane | [13] |

| Typical Excitation Wavelength | ~317-344 nm | Dependent on instrumentation and application | [13][15] |

| Distance for Excimer Formation | ~5 - 20 Å | Dependent on system and flexibility | [7][8] |

Experimental Protocols

Precise and reproducible measurements are crucial for obtaining meaningful data from pyrene fluorescence assays. Below are detailed protocols for sample preparation and data acquisition.

General Sample Preparation for Fluorescence Measurements

-

Stock Solution Preparation: Prepare a concentrated stock solution of pyrene in a high-purity organic solvent (e.g., ethanol, acetonitrile, or cyclohexane). Protect the solution from light to prevent photodegradation.

-

Working Solution Preparation:

-

For monomer emission studies (e.g., polarity measurements), dilute the stock solution to a final concentration where excimer formation is negligible (typically in the micromolar range, e.g., 5 µM).[16]

-

For excimer formation studies (e.g., membrane fluidity, drug release), the final concentration will depend on the system. For intermolecular excimer formation in solution, higher concentrations are needed.[11] For intramolecular excimer formation in labeled macromolecules, the labeling density is the critical factor.[7]

-

-

Sample Incubation: For studies involving biological systems (e.g., liposomes, cells), incubate the sample with the pyrene probe for a sufficient time to allow for incorporation and equilibration. The incubation time and temperature will be system-dependent.

-

Degassing (Optional but Recommended): Dissolved oxygen can quench pyrene fluorescence.[10][17] For sensitive measurements, especially of fluorescence lifetimes, it is advisable to degas the sample by purging with an inert gas like argon or nitrogen.[10]

Fluorescence Spectroscopy Data Acquisition

-

Instrument Setup:

-

Turn on the fluorimeter and allow the lamp to stabilize.[15][18]

-

Use a quartz cuvette for measurements in the UV range. Ensure the cuvette is clean and free of scratches.[15]

-

Set the excitation wavelength. A common choice is around 334-344 nm.[15][19]

-

Set the emission scan range to cover both monomer and excimer regions (e.g., 350 nm to 600 nm).[19]

-

Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio while avoiding photobleaching.[13][18]

-

-

Blank Measurement: Record the fluorescence spectrum of a blank sample (buffer or solvent without pyrene) to account for background signals.

-

Sample Measurement:

-

Place the sample cuvette in the fluorimeter.

-

Acquire the fluorescence emission spectrum.

-

To minimize photobleaching, limit the exposure time of the sample to the excitation light.[18]

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

For polarity studies, calculate the I1/I3 ratio from the monomer emission peaks.

-

For proximity studies, calculate the IE/IM ratio by taking the intensity at the peak of the excimer emission and dividing it by the intensity of one of the monomer peaks (e.g., the peak at ~375 nm).[7]

-

Visualizing Pyrene Fluorescence Principles and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to pyrene monomer and excimer fluorescence.

Applications in Research and Drug Development

The sensitivity of pyrene fluorescence to its local environment and proximity to other pyrene molecules has led to its widespread use in various research and development areas.

-

Membrane Fluidity and Dynamics: Pyrene excimer formation is a powerful tool to study the fluidity of lipid bilayers.[20][21] In a more fluid membrane, the lateral diffusion of pyrene-labeled lipids is faster, leading to a higher rate of excimer formation and an increased IE/IM ratio. This allows for the characterization of membrane properties and the effects of drugs or other molecules on membrane structure.[12][21]

-

Protein Conformation and Interactions: By labeling specific sites on a protein with pyrene, changes in protein conformation that bring these sites closer together can be monitored by the appearance of excimer fluorescence.[1][7] This has been used to study protein folding, unfolding, and protein-protein interactions.[1][7]

-

Drug Delivery and Release: Pyrene can be incorporated into drug delivery systems such as micelles, liposomes, and nanoparticles.[11][22] The state of the delivery system can be monitored by changes in pyrene fluorescence. For instance, a high local concentration of a pyrene-labeled drug or lipid within a carrier can result in strong excimer emission.[11] Upon release of the contents and subsequent dilution, the excimer fluorescence decreases, and monomer emission dominates, providing a real-time signal for drug release.[11][22]

-

Biosensing: The sensitivity of pyrene fluorescence has been exploited in the development of biosensors for various analytes, including metal ions and small molecules.[23][24][25][26] Binding of the target analyte can induce a conformational change in a pyrene-labeled receptor, leading to a change in the monomer or excimer fluorescence.[23][27]

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monomer Emission and Excimer Emission of Pyrene Solution : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. benchchem.com [benchchem.com]

- 4. homework.study.com [homework.study.com]

- 5. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Micropolarities of lipid bilayers and micelles. 5. Localization of pyrene in small unilamellar phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. Design of Pyrene–Fatty Acid Conjugates for Real-Time Monitoring of Drug Delivery and Controllability of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrene-labeled lipids: versatile probes of membrane dynamics in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. omlc.org [omlc.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 16. researchgate.net [researchgate.net]

- 17. A Pyrene@Micelle Sensor for Fluorescent Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 19. rsc.org [rsc.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Study of the Fluorescence Based Applications of Pyrene-Tagged Poly(N-vinyl-2-pyrrolidone) - PubMed [pubmed.ncbi.nlm.nih.gov]